molecular formula C8H11BrN2 B1488554 3-bromo-N-propan-2-ylpyridin-2-amine CAS No. 1289209-15-9

3-bromo-N-propan-2-ylpyridin-2-amine

Cat. No.: B1488554
CAS No.: 1289209-15-9
M. Wt: 215.09 g/mol
InChI Key: IXEGTIKYBFDMHY-UHFFFAOYSA-N
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Description

3-Bromo-N-propan-2-ylpyridin-2-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol. This compound is characterized by a bromine atom attached to the third position of a pyridine ring, which is further substituted with an isopropyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-propan-2-ylpyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate brominating agent and an isopropylating agent[_{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra06724h). One common method is the reaction of 2-aminopyridine with propan-2-yl bromide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions[{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-propan-2-ylpyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be replaced by an oxygen atom, resulting in the formation of a corresponding pyridine N-oxide.

  • Reduction: The bromine atom can be reduced to form 3-amino-N-propan-2-ylpyridin-2-amine.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Pyridine N-oxide: Formed through oxidation[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • 3-Amino-N-propan-2-ylpyridin-2-amine: Formed through reduction[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-N-propan-2-ylpyridin-2-amine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Bromo-N-ethylpyridin-2-amine

  • 3-Bromo-N-methylpyridin-2-amine

  • 3-Chloro-N-propan-2-ylpyridin-2-amine

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Properties

IUPAC Name

3-bromo-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEGTIKYBFDMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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